molecular formula C6H11NO2 B1196711 2-Aminoethyl methacrylate CAS No. 7659-36-1

2-Aminoethyl methacrylate

Cat. No. B1196711
CAS RN: 7659-36-1
M. Wt: 129.16 g/mol
InChI Key: QLIBJPGWWSHWBF-UHFFFAOYSA-N
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Description

2-Aminoethyl methacrylate (AEMA) is a chemical compound that belongs to the family of methacrylates. AEMA has been extensively studied for its potential use in various scientific research applications. It is a versatile chemical that can be synthesized using different methods and has been found to have various biochemical and physiological effects.

Scientific Research Applications

  • Gene Delivery and Transfection : AEMA-based methacrylate polymers are promising nonviral gene delivery vectors. They offer diverse polymer architectures beneficial for specific demands in gene delivery. Studies have shown that polymers with a high content of primary amino groups (AEMA) exhibited the highest transfection efficiency in gene delivery applications (Trützschler et al., 2018). Furthermore, cationic methacrylate copolymers containing AEMA have shown enhanced transfection efficiencies and low cytotoxicity, suggesting their potential as nonviral gene transfer agents (Zhu et al., 2010).

  • Polymer Chemistry : AEMA is used in the synthesis of well-defined polymers. For example, cationic poly((2-aminoethyl)-methacrylate-co-N-methyl-(2-aminoethyl)-methacrylate-co-N,N-dimethyl-(2-aminoethyl)-methacrylate) copolymers have been studied extensively, revealing important conformational and macromolecular characteristics (Perevyazko et al., 2017).

  • Material Science : In material science, AEMA-based polymers are used to enhance the properties of various materials. For instance, antimicrobial bacterial cellulose/poly(2-aminoethyl methacrylate) nanocomposites show improved thermal and mechanical properties along with antibacterial activity (Figueiredo et al., 2015). Additionally, AEMA copolymers have been used to create pH- and temperature-responsive hydrogels for biomedical applications such as tissue engineering and drug delivery (Xu et al., 2006).

  • Biofunctionalization : AEMA has been used for biofunctionalization of materials, such as in the post-plasma grafting of AEMA and gelatin immobilization on poly(L-lactide-co-glycolide), enhancing cell culture performance (Krok-Borkowicz et al., 2015).

  • Synthesis of Controlled-Structure Polymers : AEMA has been used in the synthesis of controlled-structure sugar methacrylate polymers, enabling the creation of polymers with low polydispersity and specific structural characteristics (Narain et al., 2002).

  • Conjugation with Proteins and Peptides : AEMA-based copolymers have been synthesized for conjugation with proteins and peptides, demonstrating high coupling efficiency and potential use in various biomedical applications (Van Dijk-Wolthuis et al., 1999).

Safety and Hazards

2-Aminoethyl methacrylate can cause serious eye irritation and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

The use of 2-Aminoethyl methacrylate in the synthesis of well-defined primary amine-based AB diblock copolymers via atom transfer radical polymerisation (ATRP) has been reported . These copolymers have potential applications in drug delivery, biomedical applications, polypeptide synthesis, and biomineralisation .

Biochemical Analysis

Biochemical Properties

2-Aminoethyl methacrylate plays a significant role in biochemical reactions due to its reactive methacrylate group. It can undergo free radical polymerization, making it useful in creating polymers with specific functionalities. In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can be used to modify hyaluronic acid to create hydrogels that maintain the stemness of human dental pulp stem cells . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds through its methacrylate group, enabling the formation of stable polymer networks.

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to influence cell function by maintaining the native spherical morphology and stemness of human dental pulp stem cells when incorporated into hydrogels . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a supportive environment that mimics the in vivo conditions. The presence of this compound in hydrogels can enhance the expression of stemness markers such as NANOG and SOX2, indicating its role in promoting stem cell characteristics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive methacrylate group, which can form covalent bonds with other molecules. This allows it to participate in polymerization reactions, creating networks that can encapsulate and deliver therapeutic agents. The compound’s amino group can interact with various biomolecules, potentially influencing enzyme activity and gene expression. For example, this compound-modified hydrogels have been shown to maintain the stemness of dental pulp stem cells by providing a supportive 3D environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Hydrogels containing this compound exhibit tunable swelling, degradation, and rheological properties, which depend on factors such as the molecular weight of the hyaluronic acid used and the degree of substitution . Over time, the degradation of these hydrogels can lead to changes in their mechanical properties and their ability to support cell growth and function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that polymers derived from this compound can effectively deliver small interfering RNA (siRNA) to target tissues in mice . The dosage of these polymers can influence their accumulation in tissues such as the liver, lung, and spleen, as well as their ability to knock down target genes. Higher dosages may lead to increased accumulation and enhanced therapeutic effects, but they may also pose a risk of toxicity or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its participation in polymerization reactions. The compound can be metabolized by enzymes that catalyze the formation of covalent bonds between its methacrylate group and other molecules . This can lead to the formation of complex polymer networks that have specific biochemical properties. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting the overall metabolic activity of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amino group allows it to interact with various cellular components, facilitating its uptake and localization . The distribution of this compound within tissues can be influenced by factors such as its molecular weight, charge, and the presence of stabilizers like phenothiazine .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its incorporation into hydrogels can influence its localization within the extracellular matrix, where it can interact with cells and support their growth and differentiation.

properties

IUPAC Name

2-aminoethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIBJPGWWSHWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26937-52-0
Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26937-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60227392
Record name 2-Aminoethylmethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7659-36-1
Record name 2-Aminoethylmethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethylmethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate?

A1: The molecular formula of this compound is C6H11NO2, and its molecular weight is 129.16 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound-based polymers?

A2: Researchers commonly employ proton nuclear magnetic resonance (1H NMR) spectroscopy [, ], carbon nuclear magnetic resonance (13C NMR) spectroscopy [], Fourier-transform infrared (FTIR) spectroscopy [, ], and X-ray photoelectron spectroscopy (XPS) [] to characterize AEMA-based polymers. These techniques provide information about the polymer structure, composition, and functional groups present.

Q3: What polymerization techniques are commonly used for this compound?

A3: Several controlled polymerization techniques are employed for AEMA, including atom transfer radical polymerization (ATRP) [, , , , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, ], and conventional free-radical polymerization []. The choice of technique depends on the desired polymer architecture and properties.

Q4: What are the advantages of using this compound in synthesizing materials for biomedical applications?

A4: AEMA's primary amine group allows for easy functionalization and bioconjugation, making it attractive for biomedical applications. It can be used to create biocompatible and biodegradable materials [] suitable for drug delivery [], tissue engineering [, ], and biosensing [].

Q5: How does the incorporation of this compound affect the properties of silicone nanoemulsions?

A5: Incorporating AEMA into amphiphilic triblock copolymers used to stabilize silicone nanoemulsions enables charge control []. By co-assembling PAMA-PCL-PAMA (PAMA: poly(this compound), PCL: poly(ε-caprolactone)) with a zwitterionic triblock copolymer, positive charges can be introduced to the emulsion droplet surface, influencing their stability and interaction with other materials, such as hair [].

Q6: Can this compound be used to modify existing materials, and what are the benefits?

A6: Yes, AEMA can modify existing materials, such as porous polypropylene membranes [, ]. Grafting AEMA onto these membranes introduces amine groups, enabling further functionalization for specific applications like metal ion adsorption [] or enzyme immobilization []. This expands the functionality and potential applications of the original material.

Q7: How does the presence of this compound in polyplexes influence gene delivery?

A7: AEMA-based polyplexes exhibit excellent potential for gene delivery [, ]. By incorporating AEMA into block copolymers with polyethylene glycol (PEG), researchers achieve enhanced serum tolerance, improved cellular uptake, and efficient DNA release within the target cells []. This highlights the potential of AEMA-based materials for developing effective gene therapies.

Q8: What role does this compound play in the development of pH-responsive drug delivery systems?

A8: AEMA is instrumental in creating pH-responsive drug delivery systems [, , ]. Its primary amine group undergoes protonation in acidic environments, causing changes in polymer solubility and charge. This pH sensitivity allows for targeted drug release in acidic tumor microenvironments [, ] or within specific cellular compartments [].

Q9: How does the incorporation of this compound affect the thermal properties of polymers?

A9: Incorporating AEMA into polymers can influence their glass transition temperature (Tg), impacting their thermal stability and processing characteristics. For example, methacrylamide-based membranes containing AEMA exhibit higher Tg values (above 100 °C), suppressing unwanted thermal rearrangement and enhancing their performance in CO2 separation applications [].

Q10: How does the stability of poly(this compound) (PAMA) compare to its monomer, AEMA?

A10: While PAMA is generally more stable than its monomer, it still undergoes slow chemical degradation in alkaline solutions over time []. This degradation involves the elimination of 2-aminoethanol from the polymer backbone []. Careful consideration of pH and storage conditions is crucial for maintaining PAMA stability.

Q11: What strategies can be used to enhance the stability of AEMA-based materials?

A11: Several strategies can improve the stability of AEMA-based materials. One approach involves using protecting groups during synthesis, which can be removed after polymerization []. Another strategy involves incorporating AEMA into block copolymers with more stable polymers like PEG []. Additionally, controlling the pH and storage conditions can minimize degradation [].

Q12: How can the solubility of this compound-based polymers be controlled?

A12: The solubility of AEMA-based polymers can be tailored by adjusting the polymer composition, molecular weight, and architecture. For example, incorporating hydrophobic blocks like polystyrene (PS) [] or poly(ε-caprolactone) (PCL) [, ] can create amphiphilic polymers that self-assemble into micelles or vesicles in aqueous solutions.

Q13: What are the advantages of using miniemulsion polymerization for synthesizing this compound-based nanoparticles?

A13: Miniemulsion polymerization allows for the controlled synthesis of amino-functionalized nanoparticles with tunable particle size and surface charge []. This method enables the incorporation of AEMA into hydrophobic polymers like styrene or butyl acrylate, creating stable nanoparticles with potential applications in catalysis, sensing, and drug delivery.

Q14: How does the pH value influence the incorporation of AEMA into nanoparticles during miniemulsion polymerization?

A14: Maintaining a pH below 4 during miniemulsion polymerization is crucial for preventing the rearrangement of AEMA into 2-hydroxyethyl methacrylamide []. This acidic environment ensures the stable incorporation of AEMA into the growing polymer chains, yielding amino-functionalized nanoparticles.

Q15: What is the role of this compound in developing materials for water remediation?

A15: AEMA plays a crucial role in creating materials for water remediation, particularly in removing heavy metal ions like mercury(II) []. Polymer brushes of poly-AEMA grafted onto magnetic nanoparticles offer a high surface area for functionalization with chelating agents like dithiocarbamate (DTC). These DTC-functionalized MNPs demonstrate impressive efficiency in capturing and removing Hg(II) from contaminated water [].

Q16: How can this compound contribute to the development of advanced CO2 capture technologies?

A16: AEMA-containing polymers offer a promising avenue for CO2 capture due to the primary amine groups' ability to react with CO2, forming carbamate species []. This interaction can be harnessed to create "molecular gate" membranes with high selectivity for CO2 over other gases like H2 or He []. This technology holds potential for applications in carbon capture and sequestration, contributing to mitigating climate change.

Q17: What are the potential applications of AEMA-based materials in biosensing?

A17: The versatility of AEMA makes it suitable for various biosensing applications. For instance, immobilizing bioactive peptides onto AEMA-rich copolymer brushes grafted on gold sensors allows for the selective detection of target molecules like immunoglobulin G (IgG) []. These peptide-functionalized surfaces exhibit high sensitivity and selectivity, enabling the development of advanced biosensors for diagnostic and monitoring purposes.

Q18: How can computational chemistry and modeling tools be utilized in AEMA research?

A18: Computational chemistry and modeling techniques are valuable for predicting and understanding the properties and behavior of AEMA-based materials. For example, molecular dynamics simulations can be used to study the self-assembly of AEMA-containing block copolymers in solution, providing insights into their micellar or vesicular structures []. Additionally, quantum chemical calculations can help predict the reactivity of AEMA and its derivatives, guiding the design of novel materials with tailored properties.

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